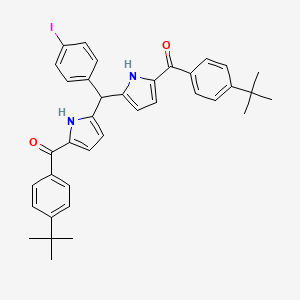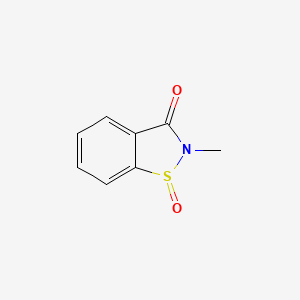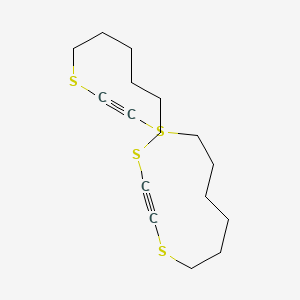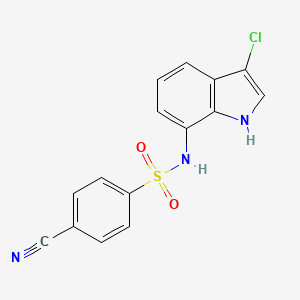![molecular formula C25H24NOP B12568151 Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 196521-06-9](/img/structure/B12568151.png)
Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphinic amide group attached to a naphthalenyl and diphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- typically involves the reaction of secondary phosphine oxides with O-benzoylhydroxylamines in the presence of potassium carbonate (K₂CO₃). This method provides a practical and catalyst-free approach, yielding the desired phosphinic amides in moderate to excellent yields under air .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrogen peroxide (H₂O₂), and diaryldiselenides. Reaction conditions often involve mild temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic amides. These products are valuable intermediates in various chemical processes and applications.
Applications De Recherche Scientifique
Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- involves its interaction with molecular targets and pathways. The compound can form intermediates with P-Se bonds, which undergo stereospecific reactions. Additionally, it can participate in cross-dehydrogenative nucleophilic functionalization, leading to the formation of various products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphorus amide
- Phosphamide
- Phosphoramide
- Phosphinamide
Uniqueness
Phosphinic amide, N-[(1R)-1-(1-naphthalenyl)propyl]-P,P-diphenyl- stands out due to its specific structural features and reactivity. Its ability to undergo a variety of chemical reactions and form unique intermediates makes it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
196521-06-9 |
|---|---|
Formule moléculaire |
C25H24NOP |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(1R)-N-diphenylphosphoryl-1-naphthalen-1-ylpropan-1-amine |
InChI |
InChI=1S/C25H24NOP/c1-2-25(24-19-11-13-20-12-9-10-18-23(20)24)26-28(27,21-14-5-3-6-15-21)22-16-7-4-8-17-22/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1 |
Clé InChI |
HOWCPYBIVOWFDJ-RUZDIDTESA-N |
SMILES isomérique |
CC[C@H](C1=CC=CC2=CC=CC=C21)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CCC(C1=CC=CC2=CC=CC=C21)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-[(Trimethylsilyl)oxy]ethenyl}benzonitrile](/img/structure/B12568071.png)
![{[4-(Diethylamino)-2-(trifluoromethyl)phenyl]methylidene}propanedinitrile](/img/structure/B12568075.png)


![1,4,7,10-Tetraazacyclododecane, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568090.png)

![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-](/img/structure/B12568097.png)


![Hexakis[tert-butyl(dimethyl)silyl]trisilirane](/img/structure/B12568109.png)




